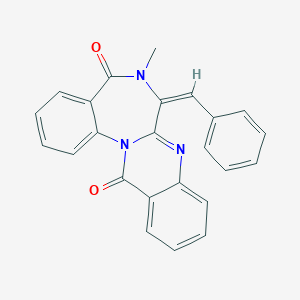

Benzomalvin B

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(7E)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-15H,1H3/b21-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDZMNFJQNZXKW-RCCKNPSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157047-97-7 |

Source

|

| Record name | Benzomalvin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Origin of Benzomalvin B: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Benzomalvin B is a fungally derived secondary metabolite belonging to the benzodiazepine alkaloid class. These compounds, produced primarily by Penicillium and Aspergillus species, exhibit a range of biological activities, making them of significant interest for therapeutic development. This document provides an in-depth overview of the origin of Benzomalvin B, focusing on its microbial sources, the elucidated biosynthetic pathway of its structural analogs, and the key experimental methodologies used to uncover this information.

Microbial Origin

Benzomalvin B is an alkaloid natural product produced by various fungi.[1] It was first reported, along with its analogs Benzomalvin A and C, from the culture broth of a fungus identified as a Penicillium species.[][3] More recently, Penicillium spathulatum SF7354, an endophytic fungus isolated from the extremophilic plant Azorella monantha in Patagonia, has been identified as a producer of a series of benzomalvin derivatives, including Benzomalvin B.[4]

While initially isolated from Penicillium, the genetic basis for benzomalvin biosynthesis was discovered and interrogated in Aspergillus terreus (ATCC 20542).[5] This research provides the foundational understanding of how the core structure of the benzomalvin family is assembled.

Biosynthesis of the Benzomalvin Core

The biosynthesis of benzomalvins is orchestrated by a three-gene cluster encoding two nonribosomal peptide synthetases (NRPS) and a methyltransferase.[5][6][7] The pathway, elucidated for the closely related Benzomalvin A/D, serves as the model for the entire family, including Benzomalvin B. The core structure is assembled from two molecules of anthranilate and one molecule of N-methyl-phenylalanine.[5][8]

The key genes in the cluster are:

-

benX : A putative S-adenosyl methionine (SAM)-binding methyltransferase.

-

benY and benZ : Two large nonribosomal peptide synthetase (NRPS) genes.[5]

The biosynthesis proceeds through the formation of a linear tripeptide intermediate, Anth-NmPhe-Anth. The NRPS enzymes, BenY and BenZ, work in concert to assemble this precursor. A key step is the subsequent cyclization and a unique transannulation reaction, catalyzed by the terminal condensation domain of the BenY enzyme (BenY-CT), to form the characteristic benzodiazepine structure of Benzomalvin A/D.[5] The formation of Benzomalvin B involves a subsequent modification of this core structure, likely through a dehydrogenation reaction to form the double bond present in its structure. However, the specific enzyme responsible for this final step in the formation of Benzomalvin B has not yet been definitively identified.[5]

Caption: Proposed biosynthetic pathway for Benzomalvins.

Key Experimental Protocols

This molecular genetic approach was crucial for dissecting the in vivo role of each domain in the benzomalvin biosynthetic pathway in Aspergillus.[5]

Methodology:

-

Gene Cluster Capture: The entire benzomalvin biosynthetic gene cluster from A. terreus is captured onto a Fungal Artificial Chromosome (FAC).

-

Heterologous Expression: The FAC is introduced into a host fungus, such as Aspergillus nidulans, which does not natively produce benzomalvins.

-

Targeted Gene Deletion: Specific domains within the biosynthetic genes (e.g., condensation domains like BenY-CT and BenZ-C2) are systematically deleted from the FAC using genetic engineering techniques.

-

Cultivation and Extraction: Each engineered fungal strain (the wild-type cluster and various deletion mutants) is cultivated under production conditions. Metabolites are then extracted from the culture broth and mycelia.

-

LC-MS Analysis: The extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Metabolomic Scoring: The relative abundances of the final product (Benzomalvin A/D), the macrocyclic precursor, and the linear tripeptide precursor are quantified from the LC-MS data. By comparing the metabolic profiles of the deletion mutants to the wild-type, the function of the deleted domain can be inferred (e.g., deletion of an internal C-domain blocks the pathway entirely, while deletion of the terminal C-domain leads to the accumulation of precursors).[5]

Caption: Experimental workflow for FAC-MS analysis.

The following protocol was used to isolate five benzomalvin derivatives (A-E) from Penicillium spathulatum SF7354.[4]

-

Initial Fractionation: Crude extracts are first fractionated using an ODS (octadecylsilane) column on a Medium Pressure Liquid Chromatography (MPLC) system. A water/methanol gradient is used for elution.

-

Semi-preparative HPLC: The target fractions from MPLC are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

System: Vanquish HPLC system (Thermo Fisher Scientific Inc.).

-

Column: Inspire C18 (250 × 10 mm i.d., 10 μm).

-

Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A specific multi-step gradient is applied to separate the closely related benzomalvin compounds.

-

This assay was used to determine the inhibitory activity of the isolated benzomalvins against the neurokinin 1 (NK1) receptor.[3]

-

Receptor Preparation: NK1 receptor preparations are obtained from relevant tissues (e.g., guinea pig submaxillary tissue) or cell lines (human astrocytoma cells).

-

Binding Assay: The assay measures the ability of a test compound (e.g., Benzomalvin B) to displace a radiolabeled ligand (radiolabeled Substance P) from the NK1 receptor.

-

Incubation: A mixture containing the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound is incubated.

-

Quantification: The amount of bound radioactivity is measured.

-

Data Analysis: The data is used to calculate the inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the receptors.

Quantitative Data

The biological activities of various benzomalvins have been quantified against different targets.

Table 1: Biological Activity of Benzomalvin Derivatives

| Compound | Target | Assay | Value | Reference |

|---|---|---|---|---|

| Benzomalvin A | Human NK1 Receptor | Substance P Inhibition | Ki = 43 µM | [][3] |

| Benzomalvin A | Rat NK1 Receptor | Substance P Inhibition | Ki = 42 µM | [][3] |

| Benzomalvin A | Guinea Pig NK1 Receptor | Substance P Inhibition | Ki = 12 µM | [][3] |

| Benzomalvin B | Indoleamine 2,3-dioxygenase (IDO) | IDO Inhibition | IC50 = 126 µM | [9] |

| Benzomalvin C | Indoleamine 2,3-dioxygenase (IDO) | IDO Inhibition | IC50 = 130 µM | [9] |

| Benzomalvin E | Indoleamine 2,3-dioxygenase (IDO) | IDO Inhibition | IC50 = 21.4 µM |[9] |

Table 2: HPLC Gradient for Benzomalvin Purification[4]

| Time | % Solvent B (Acetonitrile w/ 0.1% Formic Acid) | Flow |

|---|---|---|

| 0-2 min | 5% | Isocratic |

| 2-4 min | 5% to 40% | Linear Gradient |

| 4-26 min | 40% to 80% | Linear Gradient |

| 26-26.5 min | 80% to 100% | Linear Gradient |

| 26.5-31.5 min| 100% | Isocratic |

Structural Relationships

The known benzomalvins are structurally very similar, differing by the presence of double bonds or epoxide groups. Benzomalvin B is the dehydrated analog of Benzomalvin A. Benzomalvin C is the epoxide of Benzomalvin B.[3][10] This suggests they all derive from a common late-stage intermediate in the biosynthetic pathway.

Caption: Structural relationships between Benzomalvins A, B, C, and E.

References

- 1. Benzomalvin B | 157047-97-7 | HGA04797 | Biosynth [biosynth.com]

- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 4. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioaustralis.com [bioaustralis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzomalvin C | C24H17N3O3 | CID 23902330 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Benzomalvin B Family of Fungal Metabolites: A Technical Guide for Drug Discovery and Development

An In-depth Review of the Benzomalvin B Family of Fungal Metabolites, a promising class of bioactive compounds with significant potential in oncology and neuropharmacology. This document provides a comprehensive overview of their discovery, biosynthesis, chemical diversity, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Introduction

The Benzomalvin B family, a group of fungal secondary metabolites, are diketopiperazine-based benzodiazepine alkaloids produced predominantly by Penicillium species.[1] First identified in the early 1990s, these compounds have garnered considerable interest due to their unique and complex chemical structures and their diverse range of biological activities.[1][2] This guide consolidates the current scientific knowledge on the Benzomalvin B family, presenting key data, experimental methodologies, and biological pathways to facilitate further research and development in this area.

Chemical Structures and Diversity

The core structure of the benzomalvins features a quinazolinobenzodiazepine skeleton.[3] The family includes several members, with Benzomalvin A, B, C, D, and E being the most studied. Benzomalvin A and D exist as an atropisomeric pair in conformational equilibrium.[4] The chemical structures of key benzomalvin family members are detailed below.

Table 1: Chemical Structures and Properties of Key Benzomalvin Family Members

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Benzomalvin A | C₂₄H₁₉N₃O₂ | 381.43 | 157047-96-6 |

| Benzomalvin B | C₂₄H₁₇N₃O₂ | 379.41 | 157047-97-7[5] |

| Benzomalvin C | C₂₄H₁₇N₃O₃ | 395.41 | 157047-98-8[6] |

| Benzomalvin E | C₂₄H₁₉N₃O₃ | 397.43 | Not Available |

Biosynthesis

The biosynthesis of benzomalvins is a complex process involving a three-gene nonribosomal peptide synthetase (NRPS) cluster, comprising benX (a putative SAM-binding methyltransferase) and two NRPS genes, benY and benZ.[4] The biosynthetic pathway for Benzomalvin A/D has been elucidated and proceeds through the formation of a linear tripeptide intermediate, Anth-NmPhe-Anth (Anthranilate-N-methyl-Phenylalanine-Anthranilate).[4] A key step in the biosynthesis is a transannulation reaction to form the characteristic benzodiazepine ring system.[4] The discovery of a potential benzodiazepine synthase activity associated with the BenY-CT domain opens avenues for the discovery of novel benzodiazepine molecules through genome mining and synthetic biology approaches.[4][7]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A facile synthesis of quinazolino[1,4]benzodiazepine natural alkaloids [repository.najah.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of an unusual quinazoline alkaloid: theoretical and experimental investigations of its structural, electronic, molecular and biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Potent Biological Activity of Benzomalvin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of benzomalvin derivatives, a class of fungal secondary metabolites with significant therapeutic potential. Benzomalvins, characterized by a unique diketopiperazine-based benzodiazepine alkaloid scaffold, have demonstrated a range of biological effects, most notably potent anticancer and neuroprotective activities.[1] This document summarizes the current understanding of their mechanism of action, presents key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways.

Anticancer Activity of Benzomalvin Derivatives

Recent studies have highlighted the significant cytotoxic effects of benzomalvin derivatives against various human cancer cell lines.[1][2] Research on derivatives isolated from Penicillium spathulatum SF7354, a symbiotic fungus, has shown pronounced activity against HCT116 human colon carcinoma cells.[1][2]

Quantitative Cytotoxicity Data

The cytotoxic activity of five benzomalvin derivatives (A-E) against HCT116 cells was determined using the MTT assay. The half-maximal inhibitory concentration (IC50) values reveal a dose- and time-dependent reduction in cell viability.

| Benzomalvin Derivative | IC50 (µg/mL) |

| A | 0.29 |

| B | 1.88 |

| C | 0.64 |

| D | 1.16 |

| E | 1.07 |

| Table 1: IC50 values of Benzomalvin derivatives against HCT116 cancer cells.[1] |

Mechanism of Action: Induction of Apoptosis

Benzomalvin derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][2] This is a critical mechanism for their anticancer effects.

Flow cytometry analysis of HCT116 cells treated with a crude extract of P. spathulatum SF7354, containing benzomalvin derivatives, revealed a time-dependent increase in apoptotic cell populations and an accumulation of cells in the sub-G1 phase, a marker for DNA fragmentation.[1][2] The treatment also induced an early G0/G1 cell cycle arrest.[1][2]

| Treatment Time | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viable Cells (%) |

| 24 h | 18.84 | 7.34 | - |

| 48 h | 30.75 | 5.35 | - |

| 72 h | 36.26 | 13.10 | 28.89 |

| Table 2: Time-dependent increase in apoptotic HCT116 cells upon treatment with a benzomalvin-containing extract.[1] |

The apoptotic activity of benzomalvin derivatives appears to be mediated through a p53-dependent mechanism.[1][2] Western blot analysis demonstrated significant alterations in the protein levels of PARP and p53.[1][2] Furthermore, gene expression profiling indicated the activation of the intrinsic (mitochondria-mediated) apoptotic pathway, with significant upregulation of BAX and CASP9.[1] The concurrent increase in p21, a cyclin-dependent kinase inhibitor, supports the observation of G1 arrest preceding apoptosis.[1]

Neuroprotective Activity of Benzomalvin Derivatives

In addition to their anticancer properties, certain benzomalvin derivatives have been identified as inhibitors of the substance P receptor NK1.[3][4] Substance P is a neuropeptide involved in neurokinin signaling, which plays a role in inflammation and pain perception.

Quantitative Inhibition of Neurokinin NK1 Receptor

Benzomalvins A, B, and C have been shown to inhibit the binding of substance P to NK1 receptors from different species with varying potencies.

| Benzomalvin Derivative | Guinea Pig NK1 Ki (µM) | Rat NK1 Ki (µM) | Human NK1 Ki (µM) |

| A | 12 | 42 | 43 |

| B | Weakly active | Weakly active | Weakly active |

| C | Weakly active | Weakly active | Weakly active |

| Table 3: Inhibitory activity (Ki values) of Benzomalvins against the neurokinin NK1 receptor.[5] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the biological activity of benzomalvin derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

HCT116 cells are seeded in 96-well plates.

-

Cells are treated with various concentrations of the purified benzomalvin derivatives.

-

Following incubation for 24, 48, and 72 hours, 5 µl of MTT solution (5 mg/ml) is added to each well.

-

The plates are incubated for 4 hours at 37°C.

-

After removing the medium, dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to the untreated control.[1]

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution and quantify apoptotic cells.

Protocol:

-

HCT116 cells are treated with the benzomalvin-containing extract.

-

At specified time points (24, 48, and 72 hours), cells are harvested.

-

For apoptosis analysis, cells are stained with Annexin V and Propidium Iodide (PI).

-

For cell cycle analysis, cells are fixed and stained with a DNA-intercalating dye (e.g., PI).

-

The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different stages of the cell cycle and the proportion of apoptotic cells.

Western Blot Analysis

Western blotting is employed to detect changes in the expression levels of specific proteins involved in apoptosis.

Protocol:

-

HCT116 cells are treated with the benzomalvin-containing extract for 48 and 72 hours.

-

Cells are lysed using RIPA buffer, and total protein is quantified.

-

Equal amounts of protein (20 µg) are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against PARP, p53, and a loading control (e.g., ACTB).

-

After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein signals are detected using chemiluminescence.[1]

Conclusion and Future Directions

Benzomalvin derivatives represent a promising class of natural products with significant potential for the development of novel anticancer and neuroprotective agents. Their ability to induce p53-dependent apoptosis in cancer cells and inhibit the neurokinin NK1 receptor highlights their diverse biological activities. Further research is warranted to elucidate the structure-activity relationships of these compounds, optimize their therapeutic properties, and explore their full clinical potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cytotoxic Secrets of Benzomalvin B: A Technical Guide to its Mechanism of Action in Cancer Cells

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer activity of Benzomalvin B, a secondary metabolite isolated from the symbiotic fungus Penicillium spathulatum. The information presented herein is synthesized from contemporary research, offering a detailed overview of its impact on cancer cell signaling, viability, and proliferation.

Core Mechanism: Induction of p53-Dependent Apoptosis

Benzomalvin derivatives, including Benzomalvin B, exert their cytotoxic effects primarily through the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] Research has demonstrated that these compounds activate the intrinsic, mitochondria-mediated apoptotic pathway in a time-dependent manner.[1] This process is critically dependent on the tumor suppressor protein p53, indicating a p53-dependent mechanism of apoptosis.[1][2]

Upon treatment with benzomalvin-containing extracts, cancer cells exhibit characteristic morphological changes associated with apoptosis, such as cell shrinkage and detachment from the culture surface.[1]

Quantitative Analysis of Cytotoxicity and Apoptosis

Studies on the human colon carcinoma cell line HCT116 have provided quantitative data on the cytotoxic and pro-apoptotic effects of benzomalvin derivatives.

Table 1: Cytotoxicity of Benzomalvin Derivatives in HCT116 Cells

| Compound | IC50 Value (µg/mL) |

| Benzomalvin A | 0.29 |

| Benzomalvin B | 1.88 |

| Benzomalvin C | 0.64 |

| Benzomalvin D | 1.16 |

| Benzomalvin E | 1.07 |

Data represents the concentration required to inhibit 50% of cell growth.[1]

Table 2: Time-Dependent Induction of Apoptosis in HCT116 Cells

| Treatment Time | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |

| 0 h | 96.39 | 0.72 | 0.09 |

| 24 h | Not Reported | 18.84 | 7.34 |

| 48 h | Not Reported | 30.75 | 5.35 |

| 72 h | 28.89 | 36.26 | 13.10 |

Cells were treated with a 20 µg/mL extract of P. spathulatum SF7354 containing benzomalvin derivatives.[1]

Signaling Pathway of Benzomalvin-Induced Apoptosis

The pro-apoptotic activity of benzomalvins is orchestrated through a defined signaling cascade that culminates in the activation of executioner caspases. The pathway is initiated by the upregulation of p53, which in turn transcriptionally activates key downstream effectors.

References

- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzomalvin B as a Substance P Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, plays a pivotal role in a multitude of physiological and pathophysiological processes, including pain transmission, neurogenic inflammation, and emesis.[1][2] Its biological effects are primarily mediated through the high-affinity neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[1][2][3] The inhibition of the SP/NK1 receptor signaling pathway presents a compelling therapeutic strategy for various clinical conditions. Natural products have historically been a rich source of novel pharmacological agents. Among these, the benzomalvins, a series of benzodiazepines isolated from a Penicillium species, have been identified as inhibitors of substance P.[4] This technical guide provides an in-depth overview of Benzomalvin B, one of the members of this family, focusing on its role as a substance P inhibitor. While its activity is noted to be weaker than its analogue, Benzomalvin A, this document consolidates the available scientific information to provide a comprehensive resource for the research community.

Chemical and Physical Properties of Benzomalvin B

Benzomalvin B is a fungal metabolite with a distinct benzodiazepine structure.

| Property | Value |

| CAS Number | 157047-97-7 |

| Molecular Formula | C24H17N3O2 |

| Molecular Weight | 379.4 g/mol |

| Formal Name | (7E)-(+)-6,7-dihydro-6-methyl-7-(phenylmethylene)-quinazolino[3,2-a][1][2]benzodiazepine-5,13-dione |

| Appearance | Solid |

| Source | Penicillium sp. |

Substance P Inhibitory Activity

Benzomalvins were discovered during a screening of microbial broths for neurokinin receptor antagonists.[4] While Benzomalvin A demonstrated notable inhibitory activity against substance P, Benzomalvin B was found to be only weakly active.[4]

Quantitative Data

Due to its weak activity, specific inhibitory concentration (IC50) or binding affinity (Ki) values for Benzomalvin B against the NK1 receptor have not been prominently reported in the primary literature. For comparative purposes, the data for the more potent Benzomalvin A is presented below.[4]

Table 1: Inhibitory Activity of Benzomalvin A against Substance P

| Receptor Source | Ki (µM) |

| Guinea Pig NK1 Receptor | 12 |

| Rat NK1 Receptor | 42 |

| Human NK1 Receptor | 43 |

It is important to note that while Benzomalvin B's substance P inhibitory activity is weak, it has demonstrated other biological effects, such as cytotoxic activity against human colon cancer cells (HCT116) with an IC50 value of 1.88 µg/ml.[5]

Mechanism of Action: Inhibition of the Substance P/NK1 Receptor Pathway

Substance P binding to the NK1 receptor initiates a signaling cascade that is characteristic of Gq-protein coupled receptors.[1] This pathway is a key target for therapeutic intervention.

Substance P / NK1 Receptor Signaling Pathway

Upon binding of substance P to the NK1 receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] These events lead to a cascade of downstream effects, including neuronal excitation, regulation of affective behavior, and the transmission of pain signals.[1][3][6] Benzomalvin B, as a substance P inhibitor, is presumed to act by competitively binding to the NK1 receptor, thereby preventing the binding of substance P and the subsequent initiation of this signaling cascade.

Experimental Protocols

The following sections detail the generalized experimental protocols relevant to the study of Benzomalvin B and other substance P inhibitors.

Isolation and Purification of Benzomalvins from Penicillium sp.

The isolation of benzomalvins involves standard mycological and natural product chemistry techniques.

Methodology:

-

Fermentation: The Penicillium species is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the benzomalvins and other metabolites from the aqueous medium.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to various chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate the different components.

-

Isolation: Fractions containing the benzomalvins are collected and purified to yield the individual compounds, including Benzomalvin B.

-

Structural Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Substance P Inhibition Assay (Guinea Pig Ileum)

The guinea pig ileum preparation is a classic and reliable method for assessing the biological activity of substance P and its antagonists.[7][8][9][10]

Principle: Substance P induces contraction of the smooth muscle of the guinea pig ileum. A substance P inhibitor will antagonize this effect, leading to a reduction in the contractile response.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Contraction Measurement: The contractions of the ileum are recorded using an isometric force transducer connected to a data acquisition system.

-

Substance P-Induced Contraction: A cumulative concentration-response curve for substance P is established to determine the EC50 (the concentration that produces 50% of the maximal response).

-

Inhibition Assay: The ileum preparation is pre-incubated with varying concentrations of the test compound (e.g., Benzomalvin B) for a defined period.

-

Challenge with Substance P: Following incubation with the inhibitor, the preparation is again challenged with substance P, and a new concentration-response curve is generated.

-

Data Analysis: The antagonistic effect of the test compound is quantified by the rightward shift of the substance P concentration-response curve. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.

Conclusion

Benzomalvin B, a benzodiazepine derived from a Penicillium species, has been identified as a weak inhibitor of substance P.[4] While its potency does not rival that of its analogue, Benzomalvin A, its unique chemical structure and biological activity warrant its inclusion in the broader landscape of natural product-based substance P inhibitors. Further investigation into the structure-activity relationships of the benzomalvin family could provide valuable insights for the design and development of novel and more potent NK1 receptor antagonists. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers interested in exploring the therapeutic potential of this class of compounds.

References

- 1. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. experts.azregents.edu [experts.azregents.edu]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evidence that the contractile response of the guinea-pig ileum to capsaicin is due to release of substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A pharmacological investigation of synthetic substance P on the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of substance P in guinea-pig ileum longitudinal smooth muscle: a re-evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The influence of substance P on the response of guinea-pig isolated ileum to periarterial nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of Benzomalvin compounds

An In-depth Technical Guide to the Biosynthesis Pathway of Benzomalvin Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvins are a family of fungal-derived benzodiazepine alkaloids that have garnered significant interest within the scientific community due to their unique chemical structures and promising biological activities. First isolated from Penicillium species, these specialized metabolites have been shown to act as inhibitors of the substance P receptor NK1 and the human enzyme indoleamine 2,3-dioxygenase, making them potential therapeutic targets for a range of pathologies, from autoimmune disorders to neurodegenerative diseases.[1] More recently, derivatives of benzomalvins isolated from Penicillium spathulatum have demonstrated potent cytotoxic activity against human cancer cell lines, further highlighting their potential in drug development.[2][3][4] This guide provides a comprehensive overview of the biosynthesis of benzomalvin compounds, detailing the enzymatic machinery, key intermediates, and the experimental methodologies used to elucidate this complex pathway.

The Benzomalvin Biosynthetic Gene Cluster

The biosynthesis of benzomalvins is orchestrated by a dedicated biosynthetic gene cluster (BGC) identified in Aspergillus terreus.[1] This cluster is composed of three core genes:

-

benX : A putative S-adenosylmethionine (SAM)-binding methyltransferase.

-

benY : A nonribosomal peptide synthetase (NRPS).

-

benZ : A nonribosomal peptide synthetase (NRPS).

These enzymes work in a coordinated fashion, resembling an assembly line, to construct the complex benzomalvin scaffold from simple amino acid precursors.[1][5]

The Core Biosynthetic Pathway

The biosynthesis of benzomalvins proceeds through a nonribosomal peptide synthesis mechanism, involving the sequential condensation of amino acid building blocks. The primary precursors for the benzomalvin core structure are two molecules of anthranilate (Anth) and one molecule of N-methyl-L-phenylalanine (NmPhe) .[1]

The key steps in the pathway, as elucidated through genetic and metabolomic studies, are as follows:

-

Dipeptide Formation : The process begins with the formation of an Anth-NmPhe dipeptide. This intermediate is covalently bound as a thioester to the second thiolation (T) domain of the NRPS enzyme BenZ.[1]

-

Tripeptide Synthesis : The second condensation domain of BenZ, BenZ-C2, catalyzes the addition of a second anthranilate molecule, forming a linear Anth-NmPhe-Anth tripeptide. This tripeptide is then transferred and covalently bound to the thiolation (T) domain of the second NRPS enzyme, BenY.[1]

-

Macrocyclization and Release : The terminal condensation domain of BenY, designated BenY-CT, acts as a cyclizing domain. It catalyzes the intramolecular cyclization of the linear tripeptide and its subsequent release from the enzyme, forming an 11-membered macrocyclic precursor.[1][6]

-

Transannulation to Benzodiazepine Core : The macrocyclic precursor is believed to undergo a regioselective, non-enzymatic transannulation reaction. This intramolecular rearrangement results in the formation of the characteristic benzodiazepine ring system of benzomalvin A/D.[1][6] The high regioselectivity of this step has led to the hypothesis that the BenY-CT domain, or another yet-to-be-identified protein, may function as the first-ever described "benzodiazepine synthase".[1]

Biosynthesis Pathway Diagram

Caption: The enzymatic assembly line for Benzomalvin biosynthesis.

Experimental Elucidation of the Pathway

The benzomalvin biosynthetic pathway was primarily deciphered using a powerful combination of fungal genetics and advanced metabolomics, a platform known as Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS).[1]

Experimental Workflow: FAC-MS

The general workflow for this experimental approach is as follows:

-

Genomic DNA Library Construction : High-molecular-weight genomic DNA is isolated from the producing fungus (e.g., Aspergillus terreus). This DNA is then randomly sheared to create large fragments.

-

Fungal Artificial Chromosome (FAC) Cloning : The large genomic DNA fragments are cloned into a shuttle vector that can be maintained in both E. coli (for manipulation) and a fungal host (for expression). This creates a library of FACs, with each clone containing a different segment of the fungal genome, potentially harboring an intact biosynthetic gene cluster.

-

Heterologous Expression : The FAC library is transformed into a suitable fungal expression host, such as Aspergillus nidulans, which is known for its genetic tractability and well-characterized background metabolome.

-

Metabolomic Scoring (LC-MS/MS Analysis) : The transformed fungal strains are cultivated, and their secreted metabolomes are analyzed using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). The metabolic profiles of the FAC-containing strains are compared to a control strain (containing an empty vector).

-

Data Analysis and BGC Identification : Novel metabolites are identified by finding unique mass signals in the FAC strains. The genomic DNA insert on the corresponding FAC is then sequenced to identify the biosynthetic gene cluster responsible for producing the novel compound.

-

Functional Genomics (Domain Deletion) : To determine the function of specific enzymes or domains within the identified BGC, targeted gene or domain deletions are performed using genetic recombineering in E. coli. The modified FACs are then re-introduced into the fungal host, and the resulting changes in the metabolite profile are analyzed to infer the function of the deleted genetic region.

Experimental Workflow Diagram

Caption: The FAC-MS workflow for BGC discovery and functional analysis.

Quantitative Data Summary

Quantitative analysis of metabolite production in wild-type and mutant strains was crucial for confirming the roles of specific enzymatic domains. The data below is derived from LC-MS analysis of cultures expressing the benzomalvin gene cluster and its domain-deleted variants.

| Strain/Construct | Relative Abundance of Benzomalvin A/D | Relative Abundance of Macrocyclic Precursor | Relative Abundance of Linear Tripeptide |

| Wild-Type BGC | +++ | + | + |

| ΔbenY-C (C-terminal domain deletion) | - | - | +++ |

| ΔbenZ-C2 (internal domain deletion) | - | - | - |

| Data is a qualitative representation of the relative abundances reported in the literature.[7] +++ indicates high abundance, + indicates low abundance, and - indicates not detected. |

Interpretation of Quantitative Data:

-

The deletion of the internal condensation domain BenZ-C2 completely abolished the production of all pathway intermediates and the final product, confirming its essential role in the second peptide bond formation.[7]

-

The deletion of the terminal C-domain BenY-C resulted in the loss of the macrocyclic precursor and benzomalvin A/D, but led to a significant accumulation of the linear tripeptide precursor.[7] This provides strong evidence that BenY-C is responsible for the final cyclization and release step.[7]

Detailed Experimental Protocols

The following are representative protocols based on the methodologies described in the primary literature for the elucidation of the benzomalvin pathway.[7]

Protocol 1: FAC Recombineering for Domain Deletion

This protocol describes the targeted deletion of an NRPS domain within the benzomalvin BGC on a Fungal Artificial Chromosome.

-

Primer Design : Design PCR primers to amplify a selection marker cassette (e.g., kanamycin resistance). Each primer should have a 5' extension of approximately 50 base pairs that is homologous to the regions immediately upstream and downstream of the target domain to be deleted (e.g., the BenY-CT domain).

-

Amplification of Selection Marker : Perform PCR using the designed primers and a template plasmid containing the selection marker to generate the deletion cassette.

-

Preparation of Recombineering-Competent Cells : Transform the E. coli strain SW102, which carries the FAC with the benzomalvin BGC, and induce the expression of the Red/ET recombination proteins.

-

Electroporation : Electroporate the purified PCR-generated deletion cassette into the competent, induced E. coli SW102 cells.

-

Selection and Screening : Plate the transformed cells on a selective medium (e.g., LB agar with kanamycin). Screen the resulting colonies by PCR using primers that flank the target domain to confirm the replacement of the domain with the selection marker.

-

FAC DNA Preparation : Prepare high-quality FAC DNA from a confirmed mutant colony for subsequent transformation into the fungal host.

Protocol 2: Metabolite Analysis by LC-MS/MS

This protocol outlines the analysis of fungal culture extracts to detect benzomalvins and their precursors.

-

Sample Preparation : Resuspend dried fungal metabolite extracts in a 50% acetonitrile/water solution to a concentration of 2 mg/mL.

-

Chromatographic Separation : Inject approximately 25 µL of the resuspended extract onto a C18 reverse-phase HPLC column (e.g., Phenomenex Luna C-18(2), 2 mm × 150 mm, 3 µm).

-

Gradient Elution : Elute the metabolites using a binary solvent system (A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) with a suitable gradient. A representative gradient is: 2% B at 0 min, ramp to 70% B over 35 min, then to 98% B over 19 min, at a flow rate of 200 µL/min.

-

Mass Spectrometry : Couple the HPLC eluent to a high-resolution mass spectrometer (e.g., Q-Exactive) equipped with an electrospray ionization (ESI) source operating in positive mode.

-

Data Acquisition : Acquire data in a data-dependent mode, with a full MS scan range of m/z 150–2000, followed by MS/MS fragmentation of the top 5 most intense ions.

-

Data Analysis : Integrate the peak areas for the known masses of benzomalvin A/D, the macrocyclic precursor, and the linear tripeptide. Normalize these peak areas to the total ion current to determine their relative abundances across different samples.

Regulatory Control of Benzomalvin Biosynthesis

While the enzymatic steps for benzomalvin biosynthesis have been well-characterized, specific studies on the transcriptional regulation of the ben gene cluster are currently limited. However, based on the broader understanding of secondary metabolism in Aspergillus species, it is likely that the expression of these genes is controlled by a complex network of regulatory proteins that respond to various environmental and developmental cues.

Key global regulators in Aspergillus, such as the Velvet complex (composed of proteins like VeA and LaeA), are known to control the expression of numerous secondary metabolite gene clusters in response to factors like light, temperature, and nutrient availability.[7] It is plausible that these or other, more specific, transcription factors bind to promoter regions within the ben cluster to modulate its expression. Further research, including transcriptomic analysis under different growth conditions and the characterization of putative transcription factor genes within or near the BGC, is required to unravel the precise regulatory mechanisms governing benzomalvin production.

Conclusion

The elucidation of the benzomalvin biosynthetic pathway represents a significant achievement in the field of natural product biosynthesis. The application of innovative techniques like FAC-MS has not only detailed the step-by-step enzymatic construction of these complex molecules but has also led to the discovery of a putative novel enzyme activity, a "benzodiazepine synthase". This in-depth understanding of the biosynthetic machinery provides a foundation for future research in several key areas:

-

Bioengineering : The knowledge of the BGC and enzyme functions opens up possibilities for engineered biosynthesis of novel benzomalvin analogs with improved therapeutic properties.

-

Drug Discovery : The identification of the ben gene cluster can be used as a query for genome mining efforts to discover new benzodiazepine-producing fungi and novel bioactive molecules.

-

Enzymology : Further characterization of the BenY-CT domain will be crucial to confirm its proposed role as a benzodiazepine synthase, which could represent a new class of enzymes with significant synthetic potential.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the fascinating world of benzomalvin biosynthesis.

References

- 1. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Multidimensional regulation of transcription factors: decoding the comprehensive signals of plant secondary metabolism [frontiersin.org]

- 6. Frontiers | Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183 [frontiersin.org]

- 7. scienceopen.com [scienceopen.com]

A Technical Guide to the Natural Sources and Analogues of Benzomalvin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzomalvin B, a bioactive fungal metabolite, and its naturally occurring analogues. The document details their sources, biological activities, and biosynthetic pathways. It also furnishes detailed experimental protocols for their isolation and evaluation, designed to be a valuable resource for researchers in natural product chemistry, oncology, and neuropharmacology.

Natural Sources and Structural Analogues

Benzomalvins are a class of benzodiazepine alkaloids produced predominantly by fungi of the genus Penicillium.[1][2] The biosynthetic gene cluster for these compounds has also been identified in Aspergillus terreus.[3] First isolated from a Penicillium sp. during screening for neurokinin receptor antagonists, these compounds have since been found in various fungal strains, including those from unique ecological niches.[2][4]

A notable source is Penicillium spathulatum SF7354, a symbiotic fungus isolated from the extremophilic plant Azorella monantha in the Patagonian region of Chile.[1][5] This highlights that extremophile-associated fungi are a promising reservoir for novel bioactive compounds.[1]

The primary analogues of Benzomalvin B that have been isolated and characterized are Benzomalvin A, C, D, and E. Benzomalvins A and D are atropisomers, meaning they are stereoisomers that can be isolated due to hindered rotation around a single bond.[3]

Table 1: Natural Fungal Sources of Benzomalvins

| Fungal Species | Strain | Source of Isolation | Benzomalvins Produced | Reference(s) |

| Penicillium sp. | SC67 | Soil sample (North Dakota, USA) | A, B, C | [4] |

| Penicillium spathulatum | SF7354 | Symbiont of Azorella monantha (Patagonia, Chile) | A, B, C, D, E | [1] |

| Aspergillus terreus | ATCC 20542 | Not specified (contains biosynthetic gene cluster) | A/D | [3] |

Biological Activity and Therapeutic Potential

Benzomalvins exhibit a range of biological activities, with potential applications in neuropharmacology and oncology. Their primary mechanisms of action include antagonism of the substance P (NK1) receptor and induction of apoptosis in cancer cells.

Neurokinin 1 (NK1) Receptor Antagonism

Substance P is a neuropeptide involved in pain transmission and neurogenic inflammation.[4][6] Benzomalvin A was first identified as an inhibitor of the substance P receptor NK1.[2][4] It shows varying inhibitory potency across species. In contrast, Benzomalvins B and C demonstrate only weak activity against this target.[2][4]

Table 2: Inhibitory Activity (Ki) of Benzomalvins against NK1 Receptors

| Compound | Guinea Pig NK1 (Ki, µM) | Rat NK1 (Ki, µM) | Human NK1 (Ki, µM) | Reference(s) |

| Benzomalvin A | 12 | 42 | 43 | [2][4] |

| Benzomalvin B | Weakly active | Weakly active | Weakly active | [2][4] |

| Benzomalvin C | Weakly active | Weakly active | Weakly active | [2][4] |

Anticancer Activity

Derivatives isolated from P. spathulatum have shown significant cytotoxic effects against human cancer cell lines, with the most pronounced activity observed against the HCT116 human colon cancer cell line.[1][5] The cytotoxic effect is dose- and time-dependent.[1]

Table 3: Cytotoxic Activity (IC₅₀) of Benzomalvins against HCT116 Cells

| Compound | IC₅₀ (µg/mL) after 72h | Reference(s) |

| Benzomalvin A/D Mix | 1.16 / 1.07 | [1] |

| Benzomalvin B | 1.88 | [1] |

| Benzomalvin C | 0.64 | [1] |

| Benzomalvin E | 0.29 | [1] |

The anticancer mechanism of these compounds is linked to the induction of programmed cell death (apoptosis).[1][5] Studies using flow cytometry revealed that treatment with benzomalvin extracts leads to an accumulation of cells in the sub-G1 phase and an increase in apoptotic populations over time.[1] Western blot analyses showed alterations in PARP and p53 protein levels, indicating that the compounds trigger a p53-dependent apoptotic pathway.[1][5]

Biosynthesis Pathway

The biosynthesis of benzomalvins is managed by a three-gene nonribosomal peptide synthetase (NRPS) cluster.[3][7][8] This cluster consists of a methyltransferase (benX) and two NRPS enzymes (benY and benZ).[3] The process involves the sequential condensation of amino acid precursors.

The biosynthesis proceeds through a linear tripeptide intermediate, Anth-NmPhe-Anth (Anthranilic acid - N-methyl-Phenylalanine - Anthranilic acid).[3] The NRPS enzyme BenZ catalyzes the peptide condensations, while the terminal cyclizing condensation domain (CT) of the BenY enzyme catalyzes the final cyclization and cleavage, leading to the formation of the core benzomalvin structure.[3][8] This is followed by a non-enzymatic transannulation reaction to form the final benzodiazepine product.[3]

Experimental Protocols

Fungal Fermentation and Isolation of Benzomalvins

This protocol is a composite method based on procedures described for the isolation of benzomalvins from Penicillium sp. and P. spathulatum.[1][4]

1. Fungal Culture and Fermentation:

- Prepare seed cultures by inoculating the fungal strain (e.g., P. spathulatum SF7354) in Potato Dextrose Broth (PDB).[1]

- Incubate at 15-27°C for 3-7 days with agitation (e.g., 120-220 rpm).[1][4]

- Scale up the fermentation by transferring the seed culture to a larger volume of production medium (e.g., PDB or a custom mannitol-arginine medium).[1][4]

- Incubate for 21-30 days at 15-27°C with agitation.[1][9]

2. Extraction:

- Harvest the culture broth and mycelia.[4]

- Perform liquid-liquid partitioning by extracting the entire culture three times with an equal volume of ethyl acetate (EtOAc).[1]

- Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.[1]

3. Initial Fractionation (MPLC):

- Subject the crude extract to Medium-Pressure Liquid Chromatography (MPLC) on a silica gel or ODS column.[1]

- Elute with a gradient system, such as hexane-ethyl acetate or methanol-water, to separate the extract into several primary fractions.[1]

4. Purification (Semi-preparative HPLC):

- Further purify the active fractions using a semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., 250 x 10 mm, 10 µm).[1]

- Use a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[1]

- Apply a gradient elution program, for example: 5% B for 2 min, linear increase to 80% B over 24 min, then ramp to 100% B.[1]

- Monitor the elution profile with a UV detector and collect peaks corresponding to individual benzomalvin analogues.

5. Structure Elucidation:

- Confirm the identity and purity of the isolated compounds using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Start [label="Fungal Culture\n(e.g., P. spathulatum)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Fermentation [label="Large-Scale Fermentation\n(21-30 days)", fillcolor="#F1F3F4", fontcolor="#202124"];

Extraction [label="Solvent Extraction\n(Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"];

Crude [label="Crude Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

MPLC [label="Fractionation (MPLC)\n(Silica or ODS)", fillcolor="#F1F3F4", fontcolor="#202124"];

Fractions [label="Bioactive Fractions", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"];

HPLC [label="Purification (Semi-Prep HPLC)\n(C18 Column, Gradient Elution)", fillcolor="#F1F3F4", fontcolor="#202124"];

Compounds [label="Isolated Benzomalvins\n(A, B, C, D, E)", shape=box3d, fillcolor="#34A853", fontcolor="#FFFFFF"];

Analysis [label="Structural Analysis\n(MS, NMR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Fermentation;

Fermentation -> Extraction;

Extraction -> Crude;

Crude -> MPLC;

MPLC -> Fractions;

Fractions -> HPLC;

HPLC -> Compounds;

Compounds -> Analysis;

}

MTT Assay for Cell Viability and Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of benzomalvins on cancer cell lines.[10][11][12]

1. Cell Plating:

- Seed cancer cells (e.g., HCT116) into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

- Incubate the plates for 24 hours in a humidified atmosphere (37°C, 5% CO₂) to allow for cell attachment.

2. Compound Treatment:

- Prepare serial dilutions of the isolated benzomalvin compounds in the appropriate cell culture medium.

- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[1]

- Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).[1]

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[11]

- After the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[12]

- Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

4. Solubilization of Formazan:

- Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]

- Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan crystals.

5. Absorbance Measurement:

- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

- Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Interrogation of Benzomalvin Biosynthesis Using Fungal Artificial Chromosomes with Metabolomic Scoring (FAC-MS): Discovery of a Benzodiazepine Synthase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Benzomalvin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvin derivatives are a class of fungal secondary metabolites, specifically benzodiazepine alkaloids, produced by various Penicillium species.[1][2] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including potential anticancer and neuroprotective properties.[1] The isolation and purification of individual Benzomalvin derivatives from complex fungal extracts are crucial for detailed structure-activity relationship studies and further drug development. This application note provides a detailed protocol for the purification of Benzomalvin derivatives using High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties and Chromatographic Behavior

Benzomalvin derivatives share a common core structure but differ in their substitutions, which influences their polarity and, consequently, their chromatographic behavior. Understanding these properties is key to developing an effective HPLC purification strategy. Reverse-phase HPLC, which separates compounds based on their hydrophobicity, is the most suitable method for purifying these molecules.[1]

The predicted hydrophobicity of several Benzomalvin derivatives, indicated by their XLogP3-AA values (a measure of lipophilicity), is summarized in the table below. A higher XLogP value corresponds to a more nonpolar compound, which will have a longer retention time in a reverse-phase HPLC system.

| Benzomalvin Derivative | Molecular Formula | XLogP3-AA | Predicted Polarity |

| Benzomalvin A | C24H19N3O2 | 3.5 | Nonpolar |

| Benzomalvin C | C24H17N3O3 | 2.8 | Moderately Polar |

| Benzomalvin E | C24H19N3O3 | 2.6 | Polar |

Data sourced from PubChem.[3][4]

Based on these values, the expected elution order in a reverse-phase HPLC system would be Benzomalvin E first, followed by Benzomalvin C, and then Benzomalvin A. The relative abundance of derivatives found in some extracts also suggests a similar elution pattern on reverse-phase chromatography.[1]

Experimental Protocols

This section details the recommended methodology for the extraction and HPLC purification of Benzomalvin derivatives from fungal cultures.

Fungal Culture and Extraction

A detailed protocol for fungal culture and extraction is beyond the scope of this application note. However, a general workflow is provided below. For a comprehensive guide, please refer to specialized literature on fungal fermentation and secondary metabolite extraction.

Workflow for Fungal Culture and Extraction

References

- 1. Anticancer Activity of Benzomalvin Derivatives Isolated from Penicillium spathulatum SF7354, a Symbiotic Fungus from Azorella monantha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzomalvin C | C24H17N3O3 | CID 23902330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (-)-benzomalvin E | C24H19N3O3 | CID 52326052 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of Benzomalvin B Anticancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzomalvin B, a benzodiazepine alkaloid derived from Penicillium species, has demonstrated notable anticancer properties. This document provides detailed protocols for key in vitro assays to assess the anticancer activity of Benzomalvin B, focusing on its effects on the human colon carcinoma cell line HCT116. The methodologies described herein are based on established research and are intended to guide researchers in the evaluation of this compound's cytotoxic and mechanistic properties.

Data Presentation

The antiproliferative activity of Benzomalvin B and its related derivatives against the HCT116 cell line is summarized below. This data is crucial for determining the appropriate concentration range for subsequent mechanistic studies.

Table 1: Cytotoxicity of Benzomalvin Derivatives against HCT116 Cells

| Compound | Trivial Name | IC50 (µg/mL) |

| Benzomalvin A/D | Compound B | 0.29 |

| Benzomalvin B | Compound C | 1.88 |

| Benzomalvin C | Compound D | 0.64 |

| Benzomalvin D | Compound A | 1.16 |

| Benzomalvin E | Compound E | 1.07 |

Experimental Protocols

Cell Culture

-

Cell Line: HCT116 (human colorectal carcinoma)

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

HCT116 cells

-

Complete culture medium

-

Benzomalvin B (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

-

-

Protocol:

-

Seed HCT116 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

-

Prepare serial dilutions of Benzomalvin B in culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µg/mL).

-

Remove the culture medium from the wells and add 100 µL of the Benzomalvin B dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest Benzomalvin B concentration) and an untreated control.

-

Incubate the plate for 24, 48, and 72 hours.

-

After the incubation period, add 5 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

HCT116 cells

-

6-well plates

-

Benzomalvin B

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Protocol:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with Benzomalvin B at a concentration known to induce apoptosis (e.g., the IC50 concentration of 1.88 µg/mL) for 24, 48, and 72 hours.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

HCT116 cells

-

6-well plates

-

Benzomalvin B

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Seed and treat HCT116 cells with Benzomalvin B as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.

-

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Materials:

-

HCT116 cells

-

Benzomalvin B

-

RIPA lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p53, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

-

Protocol:

-

Treat HCT116 cells with Benzomalvin B for 48 and 72 hours.

-

Lyse the cells in RIPA buffer and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system. β-actin is commonly used as a loading control.

-

Visualization of Workflows and Pathways

Caption: Experimental workflow for assessing the anticancer activity of Benzomalvin B.

Caption: Proposed p53-mediated apoptotic pathway induced by Benzomalvin B.

Unveiling the Molecular Architecture of Benzomalvin B: An Application Note on NMR and Mass Spectrometry in Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of Benzomalvin B, a benzodiazepine natural product isolated from Penicillium species.[1][2] The protocols and data presented herein are intended to serve as a practical resource for researchers engaged in natural product discovery and development.

Introduction to Benzomalvin B and the Role of Spectroscopic Techniques

Benzomalvin B is a member of the benzomalvin family of fungal metabolites that have garnered interest for their biological activities, including the inhibition of substance P.[1][2] The precise determination of their chemical structure is paramount for understanding their mechanism of action and for guiding synthetic efforts. NMR and mass spectrometry are indispensable tools in this endeavor, providing complementary information to piece together the molecular puzzle.[3][4][5][6][7][8][9] Mass spectrometry provides the molecular formula, while NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms.

Experimental Protocols

Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of an unknown compound.

Protocol: High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS)

-

Sample Preparation: Dissolve a small amount of purified Benzomalvin B in a suitable solvent, such as methanol.

-

Matrix Selection: Choose a suitable matrix (e.g., 3-nitrobenzyl alcohol) to facilitate ionization. Mix the sample solution with the matrix on the FAB probe tip.

-

Ionization: Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., Xenon) in the ion source of the mass spectrometer.

-

Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer (e.g., a time-of-flight or Orbitrap analyzer) to obtain accurate mass measurements.

-

Data Analysis: Compare the measured accurate mass of the protonated molecule ([M+H]⁺) with calculated masses of potential elemental compositions to deduce the molecular formula.

NMR Spectroscopy for Structural Assembly

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to elucidate the complete structure of Benzomalvin B.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified Benzomalvin B in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a 5 mm NMR tube.

-

1D NMR Spectra Acquisition:

-

Acquire a ¹H NMR spectrum to identify the types and number of protons in the molecule.

-

Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks and establish vicinal proton relationships.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and elucidating the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the stereochemistry and conformation of the molecule.

-

-

Data Processing and Analysis: Process the acquired NMR data using appropriate software (e.g., MestReNova, TopSpin). Integrate proton signals, determine chemical shifts and coupling constants, and interpret the correlations in the 2D spectra to assemble the final structure.

Data Presentation

The following tables summarize the key quantitative data obtained from the mass spectrometry and NMR analysis of Benzomalvin B.

Mass Spectrometry Data

| Parameter | Observed Value | Calculated Value | Reference |

| Molecular Formula | C₂₄H₁₇N₃O₂ | ||

| HRFAB-MS [M+H]⁺ | 380.1403 | 380.1399 |

NMR Spectroscopic Data for Benzomalvin B (in CDCl₃)

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |

| 1 | 164.2 | |

| 3 | 160.5 | |

| 4 | 128.7 | |

| 4a | 148.1 | |

| 5 | 115.0 | 7.95 (d, 8.0) |

| 6 | 124.5 | 7.33 (t, 8.0) |

| 7 | 134.1 | 7.63 (t, 8.0) |

| 8 | 120.5 | 7.17 (d, 8.0) |

| 8a | 141.5 | |

| 10 | 162.8 | |

| 12 | 134.5 | |

| 13 | 129.5 | |

| 14 | 128.5 | |

| 15 | 131.5 | |

| 16 | 137.9 | |

| 18 | 129.8 | 7.2-7.4 (m) |

| 19 | 128.4 | 7.2-7.4 (m) |

| 20 | 130.4 | 7.2-7.4 (m) |

| 21 | 128.4 | 7.2-7.4 (m) |

| 22 | 129.8 | 7.2-7.4 (m) |

| 24 | 134.8 | |

| 25 | 128.3 | 7.2-7.4 (m) |

| 26 | 128.9 | 7.2-7.4 (m) |

| 27 | 131.1 | 7.2-7.4 (m) |

Note: The assignments are based on the data reported in the literature[1]. Some proton signals are reported as a multiplet (m) due to overlapping resonances.

Visualizations

The following diagrams illustrate the workflow and logical connections in the structural elucidation process of Benzomalvin B.

Caption: Experimental workflow for the isolation and structural elucidation of Benzomalvin B.

Caption: Logical relationships in the NMR and MS-based structural elucidation of Benzomalvin B.

Conclusion

The structural elucidation of Benzomalvin B is a classic example of the synergistic power of mass spectrometry and NMR spectroscopy. HRMS provides the foundational molecular formula, while a suite of 1D and 2D NMR experiments allows for the complete assembly of the carbon-hydrogen framework and the determination of its stereochemistry. The detailed protocols and data presented in this application note provide a comprehensive guide for researchers working on the structural characterization of novel natural products, a critical step in the drug discovery and development pipeline.

References

- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 2. Benzomalvins, new substance P inhibitors from a Penicillium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Benzomalvin B in Drug Discovery and Development

Application Notes and Protocols for Researchers

Introduction

Benzomalvin B, a member of the benzomalvin family of fungal secondary metabolites, has emerged as a promising candidate in anticancer drug discovery.[1] These compounds, produced by Penicillium species, exhibit significant cytotoxic effects against various cancer cell lines.[1] Notably, Benzomalvin B has demonstrated potent activity against human colon carcinoma HCT116 cells, primarily by inducing programmed cell death, or apoptosis, through a p53-dependent mechanism.[2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in investigating the therapeutic potential of Benzomalvin B.

Mechanism of Action

Benzomalvin B exerts its anticancer effects by triggering the intrinsic apoptotic pathway.[1] Treatment of cancer cells with Benzomalvin B leads to an accumulation of the tumor suppressor protein p53.[2] This, in turn, modulates the expression of downstream apoptosis-related proteins, ultimately leading to cell cycle arrest and apoptosis.[2]

Data Presentation

Table 1: Cytotoxic Activity of Benzomalvin Derivatives against HCT116 Cells

| Compound | IC50 (µg/mL) |

| Benzomalvin A | 1.88 |

| Benzomalvin B | 0.64 |

| Benzomalvin C | 1.16 |